
Tert-butyl 4-nitrosopiperazine-1-carboxylate
Overview
Description
Tert-butyl 4-nitrosopiperazine-1-carboxylate: is a chemical compound with the molecular formula C9H17N3O3 . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at low temperatures to ensure the stability of the nitroso group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-nitrosopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-nitrosopiperazine-1-carboxylate serves as a significant building block in the synthesis of pharmaceutical compounds. Its nitroso functional group enhances its biological activity, making it a candidate for developing drugs targeting various medical conditions:
- Nitroso Compounds as Therapeutics : Nitroso compounds have been shown to exhibit diverse pharmacological effects, including vasodilation and anti-inflammatory properties, which are crucial in treating cardiovascular diseases and other inflammatory conditions.
- Neurological Disorders : Research indicates potential applications in treating neurological disorders due to its ability to interact with nitric oxide pathways, which are critical in neuroprotection and neurotransmission .
Biological Studies
The compound's reactivity allows it to participate in biological studies aimed at understanding the interaction of nitroso compounds with biological systems:
- Nitric Oxide Donor : this compound can act as a nitric oxide donor, influencing various biological pathways and providing insights into cellular signaling mechanisms .
- Toxicological Studies : Investigations into the toxicological effects of nitroso compounds highlight the need for understanding their metabolic pathways and potential risks associated with their use in pharmaceuticals .
Materials Science
In materials science, this compound's unique structure opens avenues for developing novel materials with specific electronic or optical properties:
- Polymer Chemistry : The incorporation of nitroso functionalities into polymer matrices can lead to materials with enhanced properties, such as increased conductivity or improved thermal stability .
Case Study 1: Therapeutic Applications
A study investigated the role of nitroso compounds in modulating nitric oxide levels in cardiovascular diseases. This compound was tested for its efficacy in promoting vasodilation in animal models, showing promising results that suggest its potential as a therapeutic agent .
Case Study 2: Material Development
Research focused on the incorporation of this compound into polymer blends demonstrated enhanced electrical conductivity compared to conventional polymers. This application could lead to advancements in electronic devices and sensors .
Mechanism of Action
The mechanism of action of tert-butyl 4-nitrosopiperazine-1-carboxylate involves its interaction with biological macromolecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. This interaction is crucial in its potential therapeutic applications .
Comparison with Similar Compounds
Tert-butyl 4-nitrosopiperazine-1-carboxylate: Known for its stability and reactivity.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Used as a building block in organic synthesis.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Known for its biological activity
Uniqueness: this compound is unique due to its nitroso group, which imparts distinct reactivity and potential biological activity compared to other piperazine derivatives .
Biological Activity
Tert-butyl 4-nitrosopiperazine-1-carboxylate (TBNP) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₉H₁₇N₃O₃
- Molecular Weight : 215.25 g/mol
- Appearance : Pale yellow solid
- Solubility : Soluble in DMSO and methanol
Synthesis
The synthesis of TBNP typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and nitrosating agents, often conducted in organic solvents like dichloromethane or tetrahydrofuran at low temperatures to maintain the stability of the nitroso group. This process can be scaled for industrial production using automated reactors to ensure high yield and purity.
The biological activity of TBNP is primarily attributed to its nitroso group, which can interact with nucleophilic sites on proteins and enzymes. This interaction leads to covalent modifications that may alter the function of these biological macromolecules, potentially impacting various cellular processes .
Anticancer Properties
Recent studies have indicated that TBNP exhibits anticancer activity. It has been investigated for its ability to inhibit tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest. Research has shown that TBNP can interact with specific cellular pathways, thereby exhibiting cytotoxic effects on cancer cells .
Antimicrobial Activity
TBNP has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against a range of bacterial strains, indicating potential applications in treating infections. The exact mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
TBNP | Anticancer, Antimicrobial | Nitroso group enhances reactivity |
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Anticancer | Different substitution pattern |
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Intermediate in organic synthesis | More stable than TBNP |
Safety and Toxicity
Despite its potential benefits, TBNP is classified as a highly toxic compound and a suspected human carcinogen. Proper handling and safety measures are essential when working with this substance .
Q & A
Basic Questions
Q. What are the established synthetic pathways for tert-butyl 4-nitrosopiperazine-1-carboxylate, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine ring followed by nitrosation. A representative approach includes:
- Step 1 : Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like triethylamine .
- Step 2 : Nitrosation of the Boc-protected piperazine at the 4-position using sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl/water) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) under low-light conditions to prevent nitroso group degradation .
Q. How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Characteristic signals include δ ~1.4 ppm (tert-butyl CH₃), δ ~3.5–4.0 ppm (piperazine CH₂), and δ ~8.0–8.5 ppm (nitroso-associated protons, if resolvable). For example, tert-butyl piperazine derivatives show distinct Boc carbonyl signals at ~154–157 ppm in 13C NMR .
- X-ray Crystallography : Single-crystal analysis using SHELX software refines bond lengths and angles, confirming the nitroso group’s geometry. Data collection at low temperature (e.g., 100 K) improves resolution .
- Mass Spectrometry : HRMS (ESI) validates molecular weight, with expected [M+H]+ peaks (e.g., calculated m/z 272.15 for C₁₀H₁₈N₃O₃) .
Q. What critical factors optimize purification strategies for this compound, given the nitroso group’s sensitivity?
- Methodological Answer :
- Chromatography : Use silica gel with ethyl acetate/hexane (20–40% gradient). Avoid prolonged exposure to light by wrapping columns in foil .
- Solvent Selection : Prefer dichloromethane or acetone for solubility; avoid DMSO due to nitroso-DMSO interactions .
- Storage : Store at –20°C under inert gas (Ar) with desiccants to prevent hydrolysis or dimerization .
Advanced Questions
Q. How does the nitroso substituent affect the electronic and steric properties of the piperazine ring, and what implications arise in subsequent reactions?
- Methodological Answer :
- Electronic Effects : The nitroso group (–N=O) is electron-withdrawing, reducing the nucleophilicity of adjacent nitrogen atoms. This directs electrophilic substitutions to meta positions .
- Steric Effects : The planar nitroso group introduces steric hindrance, limiting access to the piperazine ring’s equatorial positions.
- Reactivity Implications :
- Reduction : LiAlH₄ reduces nitroso to amine, enabling downstream functionalization .
- Cycloaddition : Nitroso groups participate in [2+2] or [4+2] reactions with alkenes/dienes, forming heterocycles .
Q. What experimental approaches analyze the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Studies :
- pH Profiling : Dissolve compound in buffers (pH 2–12), monitor degradation via HPLC at λ = 254 nm. Nitroso groups degrade rapidly in acidic media (pH < 4) .
- Thermal Analysis : TGA/DSC identifies decomposition temperatures. For tert-butyl derivatives, decomposition typically occurs above 150°C .
- Light Sensitivity : Expose to UV (365 nm) and track changes via NMR; nitroso compounds often dimerize under UV .
Q. In drug discovery, how can this compound serve as a precursor for targeted molecule synthesis?
- Methodological Answer :
- PROTAC Linkers : The Boc group is cleaved under acidic conditions (TFA/DCM), exposing the piperazine for conjugation to E3 ligase ligands. The nitroso group can be reduced to an amine for click chemistry (e.g., CuAAC) .
- Biological Probes : Nitroso derivatives act as nitric oxide (NO) donors in cellular assays. React with thiols (e.g., glutathione) to release NO, monitored via fluorescence .
Q. Table 1. Representative Characterization Data for Piperazine Carboxylate Derivatives
Properties
IUPAC Name |
tert-butyl 4-nitrosopiperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)11-4-6-12(10-14)7-5-11/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDOTLMZJULKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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